Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate
Overview
Description
Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C8H10N2O3S It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-2-(methylthio)pyrimidine-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methylthio group can be displaced by nucleophiles such as cyanide ions, leading to the formation of substituted pyrimidine derivatives.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Cyanide ions in the presence of a suitable solvent like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Scientific Research Applications
Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylthio)pyrimidine: Used in the synthesis of kinase inhibitors and other bioactive molecules.
Ethyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which allows for a wide range of chemical modifications and applications. Its methoxy and methylthio substituents provide distinct reactivity patterns compared to other pyrimidine derivatives, making it a valuable compound in synthetic and medicinal chemistry.
Biological Activity
Methyl 4-methoxy-2-(methylthio)pyrimidine-5-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the Biginelli reaction, which allows for the formation of pyrimidine derivatives with potential biological activities. The compound's structure includes a pyrimidine ring substituted with a methoxy group and a methylthio group, contributing to its reactivity and interaction with biological targets.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. For example, related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, suggesting that this class of compounds could serve as potential alternatives to traditional antibiotics .
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound | Target Bacteria | Activity (IC50) |
---|---|---|
Compound A | Staphylococcus aureus | 0.5 μg/mL |
Compound B | Pseudomonas aeruginosa | 1.0 μg/mL |
This compound | TBD |
Anticancer Activity
This compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells. The mechanism of action appears to involve the inhibition of tubulin polymerization, which is crucial for cell division .
Table 2: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
Melanoma (A375) | 0.2 | Tubulin polymerization inhibition |
Breast Cancer (MCF-7) | 0.3 | Tubulin polymerization inhibition |
Prostate Cancer (PC3) | 0.25 | Tubulin polymerization inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions often involve binding to enzymes or receptors, thereby modulating their activity. For instance, the compound may inhibit certain enzymes by occupying their active sites, which prevents substrate binding and subsequent catalysis .
Case Studies
A notable study investigated the effects of this compound on cancer cell lines in vitro. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents . Further in vivo studies demonstrated tumor growth inhibition in xenograft models, suggesting potential for therapeutic applications.
Properties
IUPAC Name |
methyl 4-methoxy-2-methylsulfanylpyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-12-6-5(7(11)13-2)4-9-8(10-6)14-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIYNNXIVRNAKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1C(=O)OC)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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